Home > Products > Screening Compounds P103003 > 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide
4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide - 2034618-53-4

4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-3030122
CAS Number: 2034618-53-4
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

    Compound Description: This compound represents a dihydropyridine derivative with a carboxylate group at the 3-position and various substituents, including a benzoimidazole moiety. The paper primarily focuses on the crystal structure analysis of this compound, highlighting its intramolecular hydrogen bonding patterns and planar conformations. []

    Relevance: This compound shares the core dihydropyridine-3-carboxamide structure with 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide. The presence of different substituents, such as the benzoimidazole group in this compound and the quinoline group in the target compound, highlights the structural diversity within this class of compounds.

1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

    Compound Description: This group of compounds represents a library of diversely substituted dihydropyridine-3-carboxamides. The research focuses on developing a five-step diversity-oriented synthesis strategy for this compound class. The study explored various substitutions at the 1- and 4-positions of the dihydropyridine ring, aiming to expand the structural diversity and potential biological applications of these compounds. []

    Relevance: The 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides are structurally related to 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide as both share the central dihydropyridine-3-carboxamide scaffold. The study's emphasis on varying the 1- and 4-position substituents further emphasizes the potential for structural modifications around this core structure, as exemplified by the methoxy and quinoline substituents in the target compound.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently under investigation in Phase I clinical trials for B-cell lymphoma. The research highlights its development, focusing on its inhibitory activity against EZH2 and its potential as an anti-cancer therapeutic. []

    Relevance: Although structurally different from 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, CPI-1205 shares a common pharmacophore with the target compound: a dihydropyridinone moiety connected to an aromatic ring (indole in CPI-1205, quinoline in the target) through an amide linker. This structural similarity suggests a potential overlap in their binding modes or target profiles despite belonging to different therapeutic classes.

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Derivatives

    Compound Description: This series of compounds, including 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide dihydrate and its derivatives, was synthesized and characterized using X-ray diffraction. The research focuses on studying the molecular and crystal structures of these compounds, analyzing bond lengths, angles, and intermolecular interactions to understand their structural properties. []

    Relevance: These compounds share the dihydropyridine-3-carboxamide core with 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide. The variations in substituents at the 2 and 4 positions, like methyl groups in these derivatives compared to methoxy and methyl groups in the target compound, highlight the potential for modifications and their influence on the compounds' structural and potentially biological properties.

6-Oxo-pyridine-3-carboxamide Derivatives

    Compound Description: This research explores the synthesis and biological evaluation of a series of novel 6-oxo-pyridine-3-carboxamide derivatives. The study investigated their antimicrobial and antifungal activities, demonstrating the potential of this chemical class for developing novel therapeutic agents against infectious diseases. [, ]

    Relevance: These compounds are closely related to 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, as both belong to the broader class of pyridine-3-carboxamide derivatives. The primary difference lies in the saturation level of the pyridine ring, with the related compounds having an aromatic pyridine ring and the target compound possessing a dihydropyridine ring. This subtle difference highlights the impact of structural variations on the biological activity and potential applications of these compounds. ,

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitor. The research focuses on its discovery and development as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders by enhancing cyclic guanosine monophosphate (cGMP) levels in the brain. []

    Relevance: While structurally distinct from 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, compound 20 shares a common pharmacophore: an aromatic heterocycle (pyrazolo[1,5-a]pyrimidine in compound 20, dihydropyridine in the target) with a carboxamide linker attached to a substituted phenyl ring. This shared motif suggests a potential for overlapping binding interactions with certain targets despite their structural differences and distinct mechanisms of action.

2-[6-Methoxy-3-(2,3-dichlorophenyl)methyl-4-oxo-1,4-dihydro-1(4H)-quinolin-yl]acetic Acid

    Compound Description: This compound is a quinoline derivative with a specific substitution pattern. The paper focuses on an improved synthetic approach for this compound, highlighting its potential for industrial production and application. []

N-(3-Fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

    Compound Description: LAH-1 is a potent c-Met inhibitor identified as a potential treatment for non-small cell lung cancer. The study emphasizes its design, synthesis, and characterization, focusing on its inhibitory activity against c-Met kinase and its antiproliferative effects on cancer cells. []

    Relevance: LAH-1 shares structural features with 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, particularly the presence of a dihydropyridazine-3-carboxamide moiety. This structural similarity, despite the different aromatic substituents and overall molecular frameworks, highlights the potential significance of this specific pharmacophore in interacting with biological targets, albeit with potentially different binding modes and affinities.

(4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide

    Compound Description: These compounds, derived from visnagenone or khellinone, represent benzodifuranyl carboxamide derivatives incorporating a thiouracil moiety. The research highlights their synthesis and evaluation as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating their potential as analgesic and anti-inflammatory agents. [, ]

    Relevance: While structurally distinct from 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, these compounds share the common feature of a methoxy-substituted aromatic ring system linked to a carboxamide group. This structural similarity, despite the different heterocyclic cores, underscores the potential of these moieties in contributing to the compounds' pharmacological activities, albeit through potentially different binding modes and target interactions. ,

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate and Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate

    Compound Description: These disperse dyes, characterized by a thiophene core linked to a dihydropyridine moiety through an azo bond, were synthesized and complexed with copper, cobalt, and zinc metals. The research investigated their application as colorants for polyester and nylon fabrics, emphasizing their dyeing performance and fastness properties. []

    Relevance: These dyes, although structurally different from 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, share a structural feature: the presence of a dihydropyridine-3-carboxamide moiety. This shared motif highlights the versatility of this specific structure in various chemical contexts, from medicinal chemistry to materials science, emphasizing its potential for diverse applications.

N-((4-(1-Methyl-2-substituted benzyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carbonyl)piperazidine-1-yl)alkyl)-3,4-dimethoxy-5-substituted benzamides

    Compound Description: These compounds, characterized by a dihydropyrimidine core linked to a piperazine ring, represent a class of HIV-1 integrase inhibitors. The research focuses on their synthesis and biological evaluation, highlighting their potential as antiretroviral agents. []

    Relevance: Although structurally distinct from 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, these compounds share a common element: a methoxy-substituted aromatic ring connected to a carboxamide group. This similarity, despite the differences in the core heterocycles and overall structures, underscores the potential relevance of this particular structural motif in interacting with biological targets, albeit with varying affinities and specificities depending on the surrounding chemical environment.

N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (16d, OICR-9429)

    Compound Description: OICR-9429 is a potent and selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). The research highlights its development through structure-based optimization, focusing on its ability to disrupt the WDR5-MLL1 interaction, a potential therapeutic target for acute myeloid and lymphoblastic leukemias. []

    Relevance: OICR-9429 exhibits structural similarities to 4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, particularly the presence of a dihydropyridine-3-carboxamide core. The variations in substituents, such as a biphenyl group in OICR-9429 compared to a quinoline in the target compound, demonstrate the versatility of this scaffold for developing inhibitors against diverse targets.

Properties

CAS Number

2034618-53-4

Product Name

4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-quinolin-6-ylpyridine-3-carboxamide

Molecular Formula

C17H15N3O3

Molecular Weight

309.325

InChI

InChI=1S/C17H15N3O3/c1-20-10-13(15(23-2)9-16(20)21)17(22)19-12-5-6-14-11(8-12)4-3-7-18-14/h3-10H,1-2H3,(H,19,22)

InChI Key

HMVVANPHLNNAHB-UHFFFAOYSA-N

SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC3=C(C=C2)N=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.